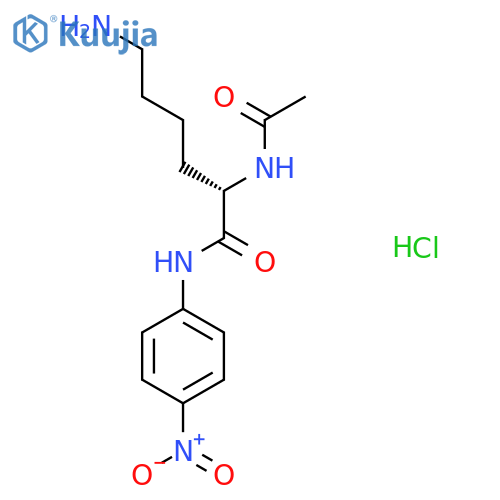Cas no 201677-92-1 (Ac-Lys-pNA hydrochloride)

Ac-Lys-pNA hydrochloride structure
商品名:Ac-Lys-pNA hydrochloride
CAS番号:201677-92-1
MF:C14H21ClN4O4
メガワット:344.793942213058
MDL:MFCD00237501
CID:4776502
Ac-Lys-pNA hydrochloride 化学的及び物理的性質
名前と識別子
-
- (S)-2-Acetamido-6-amino-N-(4-nitrophenyl)hexanamide hydrochloride
- Ac-Lys-pNA.HCl
- Ac-Lys-pNA hydrochloride
- N-alpha-Acetyl-L-lysine p-nitroanilide hydrochloride
-
- MDL: MFCD00237501
- インチ: 1S/C14H20N4O4.ClH/c1-10(19)16-13(4-2-3-9-15)14(20)17-11-5-7-12(8-6-11)18(21)22;/h5-8,13H,2-4,9,15H2,1H3,(H,16,19)(H,17,20);1H/t13-;/m0./s1
- InChIKey: XMMQBHVCNLUPQM-ZOWNYOTGSA-N
- ほほえんだ: Cl.O=C([C@H](CCCCN)NC(C)=O)NC1C=CC(=CC=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 389
- トポロジー分子極性表面積: 130
Ac-Lys-pNA hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB478129-250 mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 250mg |
€647.50 | 2023-06-15 | ||
| TRC | A298800-5mg |
Ac-Lys-pNA hydrochloride |
201677-92-1 | 5mg |
$ 125.00 | 2022-06-08 | ||
| abcr | AB478129-250mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 250mg |
€689.30 | 2025-02-16 | ||
| abcr | AB478129-50 mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 50mg |
€206.00 | 2023-06-15 | ||
| TRC | A298800-25mg |
Ac-Lys-pNA hydrochloride |
201677-92-1 | 25mg |
$ 415.00 | 2022-06-08 | ||
| TRC | A298800-10mg |
Ac-Lys-pNA hydrochloride |
201677-92-1 | 10mg |
$ 210.00 | 2022-06-08 | ||
| abcr | AB478129-50mg |
Ac-Lys-pNA hydrochloride; . |
201677-92-1 | 50mg |
€216.90 | 2025-02-16 |
Ac-Lys-pNA hydrochloride 関連文献
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
201677-92-1 (Ac-Lys-pNA hydrochloride) 関連製品
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 4964-69-6(5-Chloroquinaldine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:201677-92-1)Ac-Lys-pNA hydrochloride

清らかである:99%
はかる:250mg
価格 ($):384.0